molecular formula C10H24Sn B13951768 Sec-butyl(triethyl)stannane CAS No. 55044-43-4

Sec-butyl(triethyl)stannane

Cat. No.: B13951768
CAS No.: 55044-43-4
M. Wt: 263.01 g/mol
InChI Key: STGJVQNLVKLXDL-UHFFFAOYSA-N
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Description

Sec-butyl(triethyl)stannane (CAS 55044-43-4) is an organotin compound with the molecular formula C10H24Sn and a molecular weight of 263.00 g/mol . Organotin reagents like butylstannanes are valuable tools in synthetic organic chemistry, particularly in free-radical reactions. They are commonly employed in the deoxygenation of secondary alcohols, a process where various O-thiocarbonyl derivatives of alcohols are reacted with tri-n-butylstannane to yield the deoxygenated alkane product . This method is especially useful for the deoxygenation of polyfunctionalized systems that may contain groups sensitive to alternative reagents like hydrides or dissolving metals. The mechanism involves the stannane acting as a hydrogen atom donor to intermediate carbon-centered radicals, enabling the formation of new carbon-hydrogen bonds . Researchers can leverage this compound in the synthesis of complex molecules, including natural products and modified carbohydrates, where selective deoxygenation is required. This compound is for research use only and is not intended for diagnostic or therapeutic uses. Proper safety protocols must be followed when handling this and all organotin compounds, as they can be highly toxic and require use in a well-ventilated laboratory environment, preferably within a fume hood.

Properties

CAS No.

55044-43-4

Molecular Formula

C10H24Sn

Molecular Weight

263.01 g/mol

IUPAC Name

butan-2-yl(triethyl)stannane

InChI

InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h3H,4H2,1-2H3;3*1H2,2H3;

InChI Key

STGJVQNLVKLXDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Sn](CC)(CC)CC

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Sec Butyl Triethyl Stannane

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille reaction, which couples an organotin compound with an organic electrophile, is a powerful tool due to the air and moisture stability of the organostannane reagents. wikipedia.orgresearchgate.net The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. core.ac.ukwhiterose.ac.uk Sec-butyl(triethyl)stannane, a tetraorganostannane, can participate in these reactions, typically with the goal of transferring the secondary butyl group. However, the reactivity of alkyl groups, particularly secondary alkyl groups, presents unique mechanistic challenges compared to the more commonly used aryl, vinyl, or alkynyl stannanes. libretexts.orgfishersci.fr

In the context of the Stille reaction, tetraorganostannanes like this compound contain one potentially transferable group (sec-butyl) and three "non-transferable" or "dummy" ligands (triethyl). wikipedia.orgnih.gov The efficiency and selectivity of the coupling depend on the relative migratory aptitude of these groups from the tin atom to the palladium center during the transmetalation step. The generally accepted order of group transfer reactivity is a critical factor in designing Stille couplings.

Table 1: General Migratory Aptitude of Organic Groups from Tin in Stille Coupling

ReactivityOrganic Group (R) in R-SnR'₃
HighestAlkynyl
Alkenyl (Vinyl)
Aryl
Allyl, Benzyl
LowestAlkyl (e.g., sec-butyl, ethyl)
This table is based on established reactivity trends in Stille cross-coupling reactions. libretexts.orgfishersci.fr

As indicated in the table, alkyl groups have the lowest tendency to transfer. This inherent low reactivity means that couplings involving this compound often require more forcing conditions or specialized catalytic systems to favor the transfer of the sec-butyl group over the ethyl groups and to overcome competing side reactions like β-hydride elimination. harvard.eduacs.org

The catalytic cycle of the Stille reaction is initiated by the oxidative addition of an organic electrophile, typically an organic halide (R¹-X), to a coordinatively unsaturated palladium(0) complex. wikipedia.orglibretexts.org This process involves the cleavage of the carbon-halide bond and results in the formation of a square planar palladium(II) intermediate. uwindsor.cacsbsju.edu

The initial Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), first dissociates ligands to form a more reactive 14-electron species, [PdL₂]. libretexts.org For most sp²-hybridized electrophiles (e.g., aryl or vinyl halides), the oxidative addition is believed to proceed via a concerted mechanism, which initially forms a cis-palladacycle. libretexts.orguwindsor.ca This cis-isomer is in rapid equilibrium with the more thermodynamically stable trans-isomer, which is often the resting state of the catalyst before the subsequent transmetalation step. libretexts.orguwindsor.ca In cases where sp³-hybridized electrophiles are used, an Sₙ2-type mechanism can also be operative. wikipedia.org The rate of this step is highly dependent on the nature of the halide, with reactivity following the trend I > Br > OTf >> Cl. libretexts.orgcsbsju.edu

Transmetalation is the characteristic step of the Stille coupling, wherein an organic group is transferred from the organostannane to the palladium(II) center, displacing the halide or other leaving group which then associates with the tin. wikipedia.orguwindsor.ca This step is frequently the rate-determining step of the entire catalytic cycle. wikipedia.org

For the reaction involving this compound, the transmetalation step is particularly challenging. The transfer of a secondary alkyl group is kinetically slow. nih.gov The mechanism of transmetalation can vary depending on the substrates, ligands, and reaction conditions. An "associative mechanism" is common, where the organostannane coordinates to the palladium complex, forming a transient, 18-electron pentacoordinate intermediate. wikipedia.org Subsequent ligand detachment and bond reorganization lead to the transfer of the organic group. Alternatively, an "open" pathway may operate, which is facilitated by ligands that disfavor the formation of cyclic transition states. uwindsor.ca

A significant challenge in the transmetalation of secondary alkyl groups is the potential for β-hydride elimination from the resulting palladium-alkyl intermediate, which leads to non-productive pathways. acs.orgnih.gov Furthermore, there is a possibility of isomerization of the secondary alkyl group during or after the transfer to palladium. nih.govnih.gov Overcoming these hurdles often requires carefully optimized reaction conditions and specialized ligand systems. Research has shown that using sec-butyl groups attached to an azastannatrane backbone can facilitate the transmetalation to palladium with high fidelity, highlighting the difficulties associated with standard tetraalkylstannanes like this compound. nih.gov

The final step in the catalytic cycle is reductive elimination, which results in the formation of the desired carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org In this step, the two organic groups (R¹ from the electrophile and R² from the organostannane) coupled on the palladium(II) center are joined together.

For reductive elimination to occur, the two organic ligands must occupy cis positions on the square planar palladium complex. libretexts.org If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must precede the final bond-forming step. uwindsor.ca The rate and efficiency of reductive elimination are influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. Bulky ligands can accelerate this step by promoting a more sterically crowded environment around the metal center. libretexts.orgacs.org In the context of coupling secondary alkyl groups, the rate of reductive elimination must be significantly faster than the rate of competing β-hydride elimination to achieve a high yield of the desired cross-coupled product. acs.orgnih.gov

Table 2: Overview of Mechanistic Steps for Stille Coupling with this compound

StepDescriptionKey Intermediates & SpeciesCritical Factors
Oxidative Addition An organic electrophile R¹-X adds to the Pd(0) catalyst.Pd(0)L₂, cis-[Pd(R¹)(X)L₂], trans-[Pd(R¹)(X)L₂]Nature of X (I > Br > Cl), Ligand properties
Transmetalation The sec-butyl group is transferred from tin to the Pd(II) complex.trans-[Pd(R¹)(X)L₂], this compound, trans-[Pd(R¹)(sec-butyl)L₂]Rate-determining step, low migratory aptitude of alkyl groups, ligand choice
Reductive Elimination The R¹ and sec-butyl groups couple, forming a C-C bond and regenerating Pd(0).cis-[Pd(R¹)(sec-butyl)L₂], R¹-sec-butyl, Pd(0)L₂Must be faster than β-hydride elimination, requires cis geometry

The choice of ligands coordinated to the palladium center is paramount in controlling the catalytic turnover and selectivity of the Stille reaction, especially for challenging substrates like secondary alkylstannanes. acs.orgrsc.org Ligands influence every step of the catalytic cycle by modulating the steric and electronic environment of the palladium atom.

Table 3: Influence of Ligand Properties on Stille Coupling with Alkylstannanes

Ligand TypePropertyEffect on Catalytic CycleExamples
Bulky, Electron-Rich Phosphines Large cone angle, strong σ-donorsPromote oxidative addition and reductive elimination; can stabilize monoligated Pd(0) species. whiterose.ac.ukacs.orgP(t-Bu)₃, PCy₃
Electron-Deficient Phosphines π-acceptor characterCan accelerate the rate-limiting transmetalation step in some systems. acs.orgP(2-furyl)₃
Biarylphosphines Sterically demanding and electronically tunableDeveloped to facilitate difficult transmetalations and suppress side reactions like β-hydride elimination. nih.govJackiePhos
Arsines Softer, more polarizable than phosphinesCan lead to significant rate enhancements over traditional phosphine (B1218219) ligands. acs.orgAsPh₃

For the specific case of coupling secondary alkyl groups, ligands that promote rapid transmetalation and subsequent reductive elimination are crucial to outcompete β-hydride elimination. acs.org For instance, the use of the bulky, electron-deficient biarylphosphine ligand JackiePhos has been reported as effective for the cross-coupling of sec-butyl azastannatrane, a system analogous to this compound, by facilitating the challenging transmetalation step. nih.gov This underscores the necessity of moving beyond standard ligands like triphenylphosphine (B44618) for such transformations.

When a chiral center is involved in a cross-coupling reaction, the stereochemical outcome is of critical importance. For this compound, the sec-butyl group contains a stereocenter. The Stille coupling of sp²-hybridized organostannanes, such as vinylstannanes, generally proceeds with retention of configuration. libretexts.org However, the stereochemical course for sp³-hybridized secondary alkyl groups is more complex and less predictable. acs.org

The primary challenge is that the palladium-sec-alkyl intermediate, formed after transmetalation, can undergo processes that erode stereochemical integrity. nih.govacs.org These processes include:

Isomerization: The palladium-sec-alkyl intermediate can isomerize via β-hydride elimination followed by re-addition, leading to racemization or epimerization. nih.gov

Mechanism of Transmetalation: The stereochemical outcome can depend on whether the transmetalation proceeds through an open or closed transition state, which can be influenced by additives and solvents. nih.gov

Achieving a stereospecific cross-coupling with secondary alkyl nucleophiles is a significant synthetic challenge. nih.gov Success often requires highly specialized reaction protocols. For example, studies using optically active secondary alkyl azastannatranes have demonstrated that cross-coupling can proceed with complete retention of absolute configuration, suggesting that with the correct tin reagent architecture and catalytic system, the transfer to palladium and subsequent reductive elimination can occur without loss of stereochemical information. nih.gov This indicates that while challenging, stereoretentive coupling of a sec-butyl group from a tin reagent is feasible, though it may not be readily achieved with a simple reagent like this compound under standard Stille conditions.

Stereochemical Outcomes in Palladium-Catalyzed Reactions

Stereoretention and Stereoinversion in Stille Reactions Involving Chiral Alkyl Stannanes (e.g., Sec-butyl Stannatranes)

The stereochemical outcome of the Stille reaction at a chiral sp³-hybridized carbon center is not uniform and is highly dependent on the structure of the organostannane, the electrophile, and the reaction conditions. uwindsor.ca The transmetallation step, where the alkyl group is transferred from tin to the palladium catalyst, can proceed with either retention or inversion of configuration at the stereogenic carbon. uwindsor.canih.gov

Historically, both outcomes have been observed. For instance, early studies by Stille and Labadie on the coupling of chiral stannanes found a predominance of stereochemical inversion. uwindsor.ca In contrast, Falck and co-workers reported Stille couplings of α-alkoxy stannanes that proceeded with complete retention of configuration. uwindsor.carsc.org These seemingly contradictory results highlight the mechanistic complexity and the influence of the substituent on the chiral carbon.

A significant breakthrough in controlling the stereochemical outcome came with the development of internally coordinated organotin reagents, such as stannatranes. nih.govnih.gov The Vedejs and Biscoe groups have extensively demonstrated that alkylcarbastannatranes, which feature a dative N→Sn transannular bond, selectively labilize the apical alkyl group for transfer. nih.govnih.gov This structural feature promotes a stereoretentive pathway. For example, enantioenriched secondary alkylcarbastannatranes have been shown to undergo palladium-catalyzed Stille reactions with various aryl electrophiles with nearly perfect retention of stereochemistry. nih.govnih.gov This approach has become a powerful tool for stereospecific cross-coupling reactions, allowing the predictable transfer of chirality from the organotin nucleophile to the product. nih.govnsf.gov The stereoretention is so reliable that it applies to both electron-rich and electron-poor aryl electrophiles and tolerates various functional groups. nih.gov

The choice between a stereoinvertive or stereoretentive pathway is often rationalized by considering open (Sₑ2-type) or cyclic transition states for the transmetallation step. uwindsor.ca The use of stannatranes is thought to favor a more organized, cyclic transition state that leads to retention, whereas less-coordinated or more reactive stannanes may react through an open transition state, leading to inversion. nih.govrsc.org

Stannane (B1208499) TypeTypical ElectrophileDominant Stereochemical OutcomeReference
α-alkoxy alkylstannaneAcyl Chloride, Aryl HalideRetention rsc.orgrsc.org
Benzylic stannaneAcyl ChlorideInversion nih.gov
Secondary alkylcarbastannatraneAryl BromideRetention nih.govnih.gov
α-sulfonamido stannaneBenzoyl ChlorideInversion rsc.org
Diastereoselectivity in Reactions with Chiral Electrophiles

When a chiral nucleophile, such as an enantiomerically enriched sec-butyl stannane derivative, reacts with a chiral electrophile, the stereochemical outcome is governed by the principles of double asymmetric induction. univpancasila.ac.id The inherent facial selectivity of each reactant can either align to enhance the formation of one diastereomer (a "matched" pair) or oppose each other, leading to lower diastereoselectivity (a "mismatched" pair). univpancasila.ac.id

The diastereoselectivity in such reactions is influenced by the steric and electronic properties of both the chiral stannane and the chiral electrophile. diva-portal.org For instance, in the reaction of a chiral silyl (B83357) enol ether with an electrophile, variations in diastereoselectivity are commonly observed depending on the specific reactants and conditions. nih.gov

In the context of Stille reactions with chiral stannanes that exhibit a strong intrinsic preference for a specific stereochemical pathway (e.g., the high retention observed with stannatranes), this preference will interact with the facial selectivity of the chiral electrophile.

Matched Pair : If the inherent preference of the chiral stannane for backside or frontside attack on the palladium complex aligns with the less sterically hindered face of the chiral electrophile, a high diastereomeric excess (d.e.) of the resulting product is expected.

Mismatched Pair : Conversely, if the stannane's preferred trajectory of attack is directed toward the more sterically hindered face of the electrophile, the reaction may still proceed, but will likely result in a much lower d.e., or potentially favor the formation of the opposite diastereomer, albeit with low selectivity.

Systematic studies on the reaction of a specific chiral stannane like this compound with a range of chiral electrophiles would be required to fully map out these matched and mismatched pairings and optimize conditions for high diastereoselectivity.

Radical Reactions Initiated or Mediated by this compound (or its Hydride)

Organotin hydrides are highly versatile reagents in radical chemistry, primarily used for reductions and the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org While tributyltin hydride is the most common reagent, the principles apply to other organotin hydrides that can be formed from precursors like this compound. These reactions proceed via a radical chain mechanism. organic-chemistry.orglibretexts.org

Homolytic Cleavage of Tin-Hydrogen Bonds

The utility of organotin hydrides in radical reactions stems from the relative weakness of the tin-hydrogen (Sn-H) bond. organic-chemistry.orgpageplace.de The bond dissociation energy (BDE) for the Sn-H bond in tributyltin hydride is approximately 74 kcal/mol. organic-chemistry.org This low energy allows for the easy homolytic cleavage of the bond upon initiation by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), to generate a triorganotin radical (R₃Sn•). libretexts.orgpsu.edu This tin-centered radical is the key chain-propagating species in a multitude of synthetic transformations. wikipedia.org

BondTypical Bond Dissociation Energy (kcal/mol)Implication
Bu₃Sn-H74Weak bond, facilitates radical formation
C-H (alkane)~98Stronger, less likely to cleave
C-Br~70Weaker, susceptible to atom transfer
C-I~56Very weak, excellent radical precursor

Atom-Transfer Reactions and Chain Mechanisms

Once the organotin radical is formed, it can initiate a chain reaction. A common application is the reduction of organic halides. organic-chemistry.orgorganic-chemistry.org The mechanism involves two key propagation steps:

Atom Abstraction : The triorganotin radical abstracts a halogen atom from an organic halide (R'-X), forming a stable tin-halogen bond and a new carbon-centered radical (R'•). This step is efficient, particularly for iodides and bromides. organic-chemistry.orgmdpi.com

Hydrogen Transfer : The newly formed organic radical (R'•) then abstracts a hydrogen atom from a molecule of the organotin hydride (R₃SnH), yielding the reduced organic product (R'-H) and regenerating the triorganotin radical (R₃Sn•). organic-chemistry.orglibretexts.org

Intramolecular Cyclizations and Reductions

Beyond simple reductions, organotin hydride-mediated radical reactions are powerful tools for constructing cyclic systems through intramolecular cyclization. nih.govacs.orgscielo.br In these reactions, a radical generated by halogen abstraction from a substrate containing an unsaturated moiety (e.g., an alkene or alkyne) can add intramolecularly to the multiple bond. nih.gov This cyclization step forms a new carbon-carbon bond and a new cyclic radical, which is then quenched by hydrogen atom transfer from the organotin hydride to complete the reaction. scielo.br

This methodology has been widely applied in natural product synthesis to construct complex ring systems, including medium and large rings. nih.govscielo.br The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) can often be controlled by the substrate's geometry. Other important applications include deoxygenation (Barton-McCombie reaction), decarboxylation, and dehalogenation reactions. organic-chemistry.orgorganic-chemistry.org The development of chiral organotin hydrides has also opened avenues for enantioselective radical cyclizations, where the chirality from the tin reagent is transferred to the product. chemistryviews.org

Electrophilic and Nucleophilic Reactions of the Sn-C Bond

The tin-carbon bond in tetraorganostannanes like this compound is largely covalent and relatively non-polar. gelest.com However, it possesses sufficient reactivity to engage in both electrophilic and nucleophilic transformations.

Electrophilic Reactions: The Sn-C bond can be cleaved by a variety of electrophilic reagents. Protic acids, such as mineral acids (e.g., HCl), can protonate the carbon atom, leading to the formation of the corresponding alkane and an organotin halide. gelest.com Halogens (Cl₂, Br₂, I₂) also readily cleave the Sn-C bond to produce an alkyl halide and a triorganotin halide. The rate of cleavage depends on the nature of the organic group, with aryl and vinyl groups being cleaved more readily than alkyl groups. gelest.com

Nucleophilic Reactions: The carbon atom in the Sn-C bond can act as a nucleophile, most notably in transmetallation reactions. In the Stille reaction, the alkyl group is transferred from tin to a palladium center, a process where the alkyl group functions as the nucleophilic partner. uobabylon.edu.iq The nucleophilicity of the alkyl group can be enhanced by using more reactive organotin species or by the presence of additives. For tetraalkylstannanes, the selective transfer of one alkyl group over others can be challenging but can be influenced by steric factors or the use of activating structures like stannatranes. rsc.orgrsc.org While direct nucleophilic attack on the carbon of a simple alkylstannane is not typical, reactions can occur at the tin center. Strong nucleophiles can coordinate to the tin atom, forming five- or six-coordinate "ate" complexes, which can increase the lability and nucleophilicity of the attached organic groups. nih.govgelest.com

Protodestannylation Reactivity and Stereochemistry

Protodestannylation, the cleavage of a carbon-tin bond by a proton source, is a fundamental reaction of organostannanes. The reactivity and stereochemistry of this process are influenced by the nature of the alkyl groups on the tin atom, the solvent, and the acid used.

In the case of unsymmetrical tetraalkylstannanes like this compound, the cleavage of the carbon-tin bond is selective. Generally, the order of cleavage for alkyl groups is tertiary > secondary > primary, and lower alkyl groups are cleaved more readily than higher ones. gelest.com Therefore, the sec-butyl group is preferentially cleaved over the ethyl groups.

The stereochemistry of protodestannylation at the carbon atom typically proceeds with retention of configuration . scielo.brcuny.edu This is attributed to a frontal attack mechanism where the electrophile approaches the carbon-tin bond from the side of the tin atom. A cyclic transition state can be envisioned where the proton source coordinates to the tin atom, facilitating the cleavage of the C-Sn bond and delivery of the proton to the carbon atom with the same stereochemistry. scielo.br

However, the stereochemical outcome can be influenced by the solvent. In non-nucleophilic solvents, an intramolecular reaction within a complex formed between the organostannane and the electrophilic reagent leads to retention of configuration. scielo.br In contrast, in nucleophilic solvents like methanol, the solvent can coordinate to the tin atom, leading to an intermediate that can undergo intermolecular reaction with the electrophile, resulting in inversion of configuration at the carbon. scielo.br

The nature of the acid also plays a role. With weak acids, nucleophilic assistance from the conjugate base of the acid to the departing tin atom is thought to occur, influencing the reactivity differences between stereoisomers. researchgate.net

Table 1: Factors Influencing Protodestannylation of Organostannanes

FactorInfluence on Reactivity and Stereochemistry
Alkyl Group Cleavage preference: tertiary > secondary > primary. gelest.com
Solvent Non-nucleophilic solvents favor retention of configuration. Nucleophilic solvents can lead to inversion of configuration. scielo.br
Acid Strength Weak acids may involve nucleophilic assistance from the conjugate base, affecting reactivity. researchgate.net
Stereochemistry Generally proceeds with retention of configuration at the carbon atom. scielo.brcuny.edu

Transmetallation Reactions with Other Metals

Transmetallation, the exchange of an organic group from tin to another metal, is a synthetically valuable reaction of organotin compounds, providing access to a variety of organometallic reagents. pageplace.de The reactivity of this compound in transmetallation reactions depends on the nature of the other metal and the reaction conditions.

A common transmetallation reaction is the tin-lithium exchange, which is a clean method for generating organolithium reagents. pageplace.de For tetraalkylstannanes, the ease of transmetallation of alkyl groups generally follows the order: allyl, vinyl > phenyl > alkyl. For different alkyl groups, the order can be influenced by steric and electronic factors. In the case of this compound, the sec-butyl group would be expected to undergo transmetallation more readily than the ethyl groups.

The mechanism of transmetallation can be complex. For reactions with palladium complexes, as seen in the Stille coupling, the process is thought to involve an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation from the organostannane and subsequent reductive elimination. wikipedia.org The transmetallation step itself can proceed through different pathways, including associative or dissociative mechanisms, with either open or cyclic transition states. wikipedia.org

The stereochemistry of transmetallation is a critical aspect. For the tin-lithium exchange of certain conformationally locked α-aminoorganostannanes, a specific synclinal relationship between the nitrogen lone pair and the carbon-tin bond was found to be a requirement for the reaction to proceed. nih.gov In the context of cross-coupling reactions, the transmetallation step in Suzuki-Miyaura reactions is generally believed to proceed with retention of stereochemistry. acs.org However, single-electron transfer pathways can lead to stereoconvergent outcomes. acs.org

The reactivity of organostannanes in transmetallation can be enhanced by increasing the coordination number of the tin atom. gelest.com The presence of Lewis acids or nucleophiles can facilitate the cleavage of the carbon-tin bond. For instance, the reaction of organotin compounds with mercury(II) chloride can lead to the transmetallation of an alkyl group from tin to mercury. acs.org

Table 2: General Reactivity in Transmetallation Reactions

Reacting MetalProductGeneral Observations
Lithium (e.g., n-BuLi)sec-Butyllithium (B1581126)A common and clean method for generating organolithium reagents. pageplace.de
Palladium (in cross-coupling)Organopalladium intermediateA key step in reactions like the Stille coupling. wikipedia.org
Mercury (e.g., HgCl₂)Organomercury compoundCan be used for the synthesis of organomercury compounds. acs.org

Additions to Unsaturated Systems (e.g., Hydrostannylation of Alkynes)

Hydrostannylation, the addition of a tin hydride across an unsaturated bond, is a highly effective and atom-economical method for the synthesis of vinylstannanes and alkylstannanes. qub.ac.uk While the primary focus here is on this compound, the principles of hydrostannylation are generally discussed in the context of trialkyltin hydrides (R₃SnH). The reactivity of a tetraalkylstannane like this compound in such additions would first require its conversion to a tin hydride, for example, by reaction with a suitable reducing agent. However, direct addition of the C-Sn bond across an alkyne is not a typical reaction pathway. The discussion will therefore center on the hydrostannylation reaction using a related trialkyltin hydride.

The addition of trialkyltin hydrides to alkynes can be initiated by free-radical initiators (like AIBN), transition metal catalysts (commonly palladium complexes), or Lewis acids. wikipedia.orgorganic-chemistry.orgkaust.edu.sa

Free-Radical Hydrostannylation: This method often leads to a mixture of regio- and stereoisomers. wikipedia.org Recent studies suggest that trace amounts of molecular oxygen are necessary for the radical-mediated hydrostannylation of many alkynes, indicating a hybrid single-electron transfer/radical propagation mechanism. nih.gov

Palladium-Catalyzed Hydrostannylation: This is a widely used method due to its high regio- and stereoselectivity. qub.ac.ukwikipedia.org The mechanism is generally believed to involve the oxidative addition of the tin hydride to the palladium(0) catalyst to form a stannyl (B1234572) palladium hydride intermediate. wikipedia.org This is followed by the insertion of the alkyne into the Pd-H or Pd-Sn bond and subsequent reductive elimination to yield the vinylstannane and regenerate the catalyst. wikipedia.org The regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) can be controlled by the choice of ligands on the palladium catalyst. qub.ac.uk For terminal alkynes, syn-addition is typically observed, leading to the (E)- or (Z)-vinylstannane. nih.gov

Magnesium-Catalyzed Hydrostannylation: The use of magnesium catalysts, such as MgBu₂, has emerged as an effective alternative to transition metals. organic-chemistry.orgkaust.edu.sa These reactions can provide high yields and selectivities under mild conditions. organic-chemistry.org Mechanistic studies suggest that the reaction likely involves Lewis acidic activation of the trialkyltin hydride or the alkyne, rather than the formation of a magnesium hydride species. organic-chemistry.org

The regioselectivity of hydrostannylation is a key consideration. For terminal alkynes, the addition of the stannyl group can occur at the terminal carbon (α-addition) or the internal carbon (β-addition). Heterobimetallic catalysts, such as (NHC)Cu-[MCO] complexes, have been shown to control the regioselectivity between the α- and (E)-β-vinylstannanes depending on the second metal center. nih.gov

Table 3: Comparison of Hydrostannylation Methods for Alkynes

MethodInitiator/CatalystGeneral Characteristics
Free-Radical AIBN, O₂Often results in mixtures of isomers; mechanism can be complex. wikipedia.orgnih.gov
Palladium-Catalyzed Pd(PPh₃)₄, etc.High regio- and stereoselectivity, controllable by ligands. qub.ac.ukwikipedia.org
Magnesium-Catalyzed MgBu₂Mild conditions, high yields, alternative to transition metals. organic-chemistry.orgkaust.edu.sa
Heterobimetallic Catalysis (NHC)Cu-[MCO]Allows for switchable regioselectivity (α vs. β). nih.gov

Rearrangement Reactions and Structural Isomerization

Thermal Rearrangements (e.g., Cyclobutene (B1205218) Ring Opening)

Organotin compounds can participate in or influence thermal rearrangement reactions. A classic example of a thermal rearrangement is the electrocyclic ring-opening of cyclobutenes to form 1,3-butadienes. masterorganicchemistry.comelsevierpure.com This reaction is stereospecific and proceeds in a conrotatory manner under thermal conditions. masterorganicchemistry.comrsc.org

While direct thermal rearrangement of the sec-butyl or triethyl groups in this compound is not a common or low-energy process, organostannyl groups can influence the course of rearrangements in molecules where they are substituents. For instance, the presence of a trialkylstannyl group on a cyclobutene ring could potentially influence the energetics and torquoselectivity of the ring-opening reaction due to steric and electronic effects.

A related area is the thermal rearrangement of vinylcyclopropanes. The Cope rearrangement of divinylcyclopropanes is a well-studied pericyclic reaction. The presence of organotin substituents on such systems can impact the reaction pathway. For example, the thermal rearrangement of functionalized 1,2-divinylcyclopropane systems, which can be prepared using organotin reagents, provides a route to substituted 4-cyclohepten-1-ones. cdnsciencepub.com

Another type of rearrangement involving organostannanes is the photochemical 1,3-stannyl rearrangement of allylic stannanes. psu.edu This reaction can lead to the formation of a regioisomeric mixture of allylstannanes. Interestingly, the photochemical rearrangement can favor the formation of sterically more crowded isomers, in contrast to thermal rearrangements. psu.edu

While there is limited specific information on the thermal rearrangement of this compound itself, the principles of thermal rearrangements in organometallic chemistry suggest that high temperatures would be required to induce isomerization or decomposition, likely proceeding through radical pathways.

Table 4: Examples of Rearrangement Reactions Involving Organostannanes

Reaction TypeSubstrate TypeGeneral Outcome
Electrocyclic Ring Opening Stannyl-substituted cyclobuteneFormation of a stannyl-substituted butadiene; stereochemistry influenced by thermal conditions. masterorganicchemistry.comrsc.org
Cope Rearrangement Stannyl-substituted divinylcyclopropaneRearrangement to a larger ring system; influenced by the stannyl group. cdnsciencepub.com
Photochemical 1,3-Stannyl Rearrangement Allylic stannanesIsomerization to a regioisomeric allylstannane. psu.edu

Applications of Sec Butyl Triethyl Stannane in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the assembly of simple precursors into complex molecular structures. Organotin reagents have historically played a significant role in this area, particularly through transition-metal-catalyzed cross-coupling reactions.

While specific examples detailing the use of Sec-butyl(triethyl)stannane in the total synthesis of natural products are not extensively documented in dedicated studies, its structural components are relevant to the synthesis of complex organic molecules. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or triflate, is a powerful method for C-C bond formation. In principle, this compound could participate in such reactions. However, the relative transfer rates of different alkyl groups from the tin atom are a critical consideration. Generally, in mixed tetraorganostannanes (R₃SnR'), the group R' is selectively transferred if it is unsaturated (vinyl, alkynyl, aryl) or an allyl group. For mixed tetraalkylstannanes, the selectivity of transfer is less pronounced, which can limit their application in highly specific synthetic routes.

The synthesis of complex natural products often involves the creation of numerous C-C bonds, and various organometallic reagents are employed to achieve this with high efficiency and stereocontrol.

Stereoselectivity is crucial when synthesizing molecules with multiple chiral centers. The use of organotin reagents in stereoselective reactions is well-established. Configurationally stable secondary alkyltin species can undergo cross-coupling reactions with high stereospecificity, typically proceeding with retention of the stereochemistry at the carbon center. This makes them valuable for transferring chiral fragments.

For this compound, the sec-butyl group possesses a stereocenter. If an enantioenriched form of this compound were used, it could potentially transfer the chiral sec-butyl group to a substrate with retention of configuration in a stereospecific cross-coupling reaction. Such reactions are pivotal for building complex, three-dimensional molecular frameworks from the ground up. The stereochemical outcome of these reactions—whether they are stereoselective or stereospecific—provides deep insight into the reaction mechanism.

Table 1: Key Concepts in Stereoselective Synthesis

Term Definition Relevance to this compound
Stereoselective Reaction A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. A reaction involving an achiral substrate that could preferentially form one enantiomer of a sec-butyl-containing product.
Stereospecific Reaction A reaction in which stereochemically different starting materials react to give stereochemically different products. A reaction where an enantiomerically pure form of this compound would yield a product with a predictable stereochemistry.

| Configurationally Stable Reagent | An organometallic reagent that does not racemize under the reaction conditions. | Enantioenriched sec-alkyltin reagents can exhibit configurational stability, allowing for the transfer of chirality. |

Role as a Precursor in Multi-Step Synthetic Sequences

Multi-step synthesis involves a series of chemical transformations to convert simple starting materials into a complex target molecule. Tetraorganotins like this compound can serve as important precursors in these sequences.

Tetraorganotin compounds are known to undergo redistribution (or comproportionation/disproportionation) reactions, especially when heated or in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). These reactions involve the exchange of organic groups around the tin center, leading to a mixture of organotin species. For this compound, a redistribution reaction with SnCl₄ could theoretically produce a range of tri-, di-, and mono-organotin halides.

Theoretical Redistribution Reactions of this compound

Reactant Ratio (Stannane:SnCl₄) Potential Major Products
3 : 1 Triethyl(sec-butyl)stannane + SnCl₄ → 4 Et₃SnCl (Triethyltin chloride)
1 : 1 Triethyl(sec-butyl)stannane + SnCl₄ → Et₂(sec-butyl)SnCl + EtSnCl₃

This table represents theoretical outcomes based on general principles of redistribution reactions. The actual product distribution can be complex.

These resulting organotin halides are valuable intermediates themselves, primarily used to synthesize other organotin derivatives by replacing the halide with various nucleophiles. This process allows for the conversion of a relatively inert tetraorganostannane into more reactive and functionally diverse organotin compounds.

The sec-butyl group is a four-carbon substituent derived from n-butane, connected at an internal carbon atom. Its strategic incorporation into a target molecule can influence the molecule's steric and electronic properties. While this compound could be a source for this group, the transfer of an ethyl group might compete or be favored in cross-coupling reactions.

Alternatively, the stannane (B1208499) can be converted into a more reactive organometallic reagent. For instance, transmetalation of this compound with an organolithium reagent like n-butyllithium could potentially generate a more reactive sec-butyllithium (B1581126) species, although such reactions are complex and can lead to mixtures of products. The strategic placement of functional groups is a cornerstone of retrosynthetic analysis, which deconstructs a target molecule into simpler, available starting materials.

Catalytic Roles in Chemical Transformations

While organotin compounds are most famous as reagents in stoichiometric amounts, some have found applications as catalysts. However, there is limited specific evidence in the reviewed literature pointing to this compound itself acting as a catalyst for major chemical transformations. The primary role of organotins in catalysis is often as a co-catalyst or as a precursor to a catalytically active species. For instance, certain organotin compounds are components of Ziegler-Natta catalyst systems used in olefin polymerization. The search for new catalytic activities for various organometallic compounds remains an active area of research.

Article on this compound Not Generated

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information to generate a detailed article on the chemical compound This compound according to the specified outline.

The performed searches for this specific organotin compound did not yield verifiable research findings or data regarding its applications in the following areas:

Development of Novel Reagents and Methodologies

Application in Functional Group Interconversion Strategies

Furthermore, investigation into the compound's Chemical Abstracts Service (CAS) number revealed significant discrepancies. The CAS number 60239-18-1, sometimes associated with this compound in less reliable sources, is authoritatively identified with unrelated compounds such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid). evitachem.comconicet.gov.arethz.chresearchgate.net An alternative CAS number, 55044-43-4, was found in a supplier catalogue, but searches using this identifier also failed to uncover relevant application-focused literature. evitachem.com

Given the strict requirement to focus solely on this compound and not introduce information outside the specified scope, it is not possible to create a scientifically accurate and informative article as requested. To do so would require extrapolation from related but distinct chemical entities, which would violate the provided instructions and compromise the factual integrity of the content.

Therefore, no article has been generated.

Advanced Analytical and Spectroscopic Characterization of Sec Butyl Triethyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the characterization of organotin compounds, offering detailed insights into the molecular framework through the analysis of various nuclei, including ¹H, ¹³C, and, most notably, ¹¹⁹Sn.

High-Resolution ¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Elucidation

High-resolution NMR spectroscopy allows for the precise determination of the chemical environment of each nucleus within the Sec-butyl(triethyl)stannane molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the triethyltin (B1234975) moiety and the sec-butyl group. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling to each other. The sec-butyl group would present more complex splitting patterns for its methine (-CH), methylene (-CH2), and methyl (-CH3) protons. The chemical shifts (δ) are influenced by the electronegativity of the tin atom and the steric environment. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are also expected, with the magnitude of the coupling constants (J) providing valuable structural information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct resonances are anticipated for the methylene and methyl carbons of the ethyl groups, and for the four different carbons of the sec-butyl group. The chemical shifts are indicative of the carbon's hybridization and its proximity to the tin atom. Coupling between the ¹³C nuclei and the ¹¹⁹Sn nucleus (¹J(¹¹⁹Sn-¹³C)) provides crucial information about the s-character of the tin-carbon bond.

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is particularly powerful for the study of organotin compounds due to the wide range of chemical shifts, which are highly sensitive to the coordination number and the nature of the organic substituents attached to the tin atom. For tetraalkylstannanes like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a specific region of the spectrum. The precise chemical shift provides a fingerprint for the compound and can be used to infer details about the electronic environment of the tin center.

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹H0.8 - 1.5Number and connectivity of protons, ¹H-¹H and ¹H-¹¹⁹Sn coupling constants.
¹³C10 - 30Number of non-equivalent carbons, ¹³C-¹¹⁹Sn coupling constants.
¹¹⁹Sn-50 to +50Coordination number, nature of alkyl groups, electronic environment of tin.

Investigation of Isotope Effects and ¹¹⁹Sn Isotopic Analysis

Tin has several stable isotopes, with ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% natural abundance) being the most commonly studied NMR-active nuclei. The presence of these isotopes can give rise to observable isotope effects in high-resolution NMR spectra. Isotope-induced chemical shifts (e.g., ¹Δ¹¹⁹/¹¹⁷Sn(¹³C)) can provide subtle but valuable information about molecular structure and bonding.

Precision isotopic analysis using high-resolution NMR has been explored for organotin compounds. By carefully analyzing the line shapes in ¹³C and ¹H NMR spectra, it is possible to determine the isotopic composition of tin within the molecule. This can be particularly useful for studying isotope fractionation in chemical reactions or for isotopic labeling studies. The accuracy of such analyses is highly dependent on the signal-to-noise ratio of the spectrum.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. In this compound, rotation around the tin-carbon and carbon-carbon single bonds can lead to different spatial arrangements of the atoms, known as conformers.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of organotin compounds, often in combination with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Organotin Species

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For many organotin species, derivatization is necessary to increase their volatility for GC analysis. This typically involves converting the polar organotin compounds into more volatile tetraalkyl derivatives.

In the mass spectrometer, the derivatized this compound molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

For tetraalkylstannanes, fragmentation typically involves the successive loss of alkyl radicals from the tin atom. The fragmentation of this compound would be expected to show losses of ethyl (C₂H₅) and sec-butyl (C₄H₉) radicals. The presence of tin's characteristic isotopic pattern in the fragment ions provides a definitive confirmation of the presence of an organotin compound. A GC-MS analysis of a related compound, butyltriethylstannane, shows prominent peaks at m/z 179, 177, and 149, which correspond to tin-containing fragments.

Ion Possible Identity Expected m/z (for ¹²⁰Sn)
[M]⁺Molecular Ion264
[M - C₂H₅]⁺Loss of an ethyl group235
[M - C₄H₉]⁺Loss of a sec-butyl group207
[Sn(C₂H₅)₃]⁺Triethyltin cation207
[Sn(C₂H₅)₂(C₄H₉)]⁺Diethyl-sec-butyltin cation235

Note: The m/z values are based on the most abundant tin isotope, ¹²⁰Sn. The actual spectrum will show a characteristic isotopic cluster.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry has emerged as a preferred technique for the analysis of organotin compounds in complex matrices, as it often does not require derivatization. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, the organotin compounds are separated by HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods produce protonated molecules [M+H]⁺ with minimal fragmentation.

For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. The precursor ion (e.g., [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the original molecule. This technique, often performed in multiple reaction monitoring (MRM) mode, is highly specific and allows for the quantification of target analytes at very low levels, even in complex environmental and biological samples. The analysis of complex mixtures containing various organotin species benefits greatly from the separation capabilities of LC and the specificity of MS/MS detection.

Speciation Analysis Methodologies for Organotin Compounds

Speciation analysis, the quantitative determination of the different chemical forms of an element, is critical for organotin compounds due to the varying toxicity and environmental mobility of different species. For tetraalkyltin compounds like this compound, gas chromatography (GC) based methods are predominantly employed.

Several analytical techniques, including gas chromatography and high-performance liquid chromatography, are utilized to determine organotin species in various samples. Due to their chemical properties, many organotin compounds are not stable at high temperatures and therefore require a derivatization step to make them suitable for direct analysis by capillary gas chromatography. However, fully substituted tetraalkyltins, such as this compound, are generally volatile enough for direct GC analysis without derivatization.

A common and powerful technique for the speciation of organotin compounds is the coupling of gas chromatography with mass spectrometry (GC-MS). nih.gov This hyphenated technique combines the excellent separation capabilities of GC with the sensitive and specific detection provided by MS. For enhanced sensitivity and elemental specificity, inductively coupled plasma mass spectrometry (ICP-MS) can be used as a detector for GC, a technique known as GC-ICP-MS. nih.gov

In a typical GC-MS analysis of this compound, the sample would be introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample matrix on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. The fragmentation pattern in the mass spectrum of this compound would be expected to show successive losses of the ethyl and sec-butyl groups, with the isotopic pattern of tin providing a clear signature.

Analytical TechniqueDetectorDerivatization RequiredTypical Application
Gas ChromatographyMass Spectrometry (MS)Not for tetraalkyltinsIdentification and quantification of organotin species in environmental and biological samples. nih.gov
Gas ChromatographyInductively Coupled Plasma Mass Spectrometry (ICP-MS)Not for tetraalkyltinsUltra-trace determination of organotin species with high sensitivity and elemental specificity. nih.gov
Gas ChromatographyFlame Photometric Detector (FPD)Not for tetraalkyltinsSelective detection of tin-containing compounds.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the chemical bonds within a molecule. These techniques measure the vibrational energies of molecules, which are characteristic of specific bonds and functional groups.

For this compound, the vibrational spectra would be dominated by the vibrations of the ethyl and sec-butyl groups, as well as the stretching and deformation modes of the tin-carbon (Sn-C) bonds. The Sn-C stretching frequencies in alkyltin compounds are known to appear in the far-infrared region of the spectrum. cdnsciencepub.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorptions would be the C-H stretching and bending vibrations of the alkyl groups. The Sn-C stretching vibrations are expected to be in the range of 500-600 cm⁻¹. The strength of the tin-carbon bond is relatively unaffected by changes in the coordination number of the tin atom, suggesting these bonds are primarily covalent. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations of non-polar bonds. The Sn-C symmetric stretching vibration in tetraalkyltin compounds typically gives rise to a strong and sharp peak in the Raman spectrum. This makes Raman spectroscopy a valuable tool for characterizing the tin-carbon framework of these molecules. The Raman spectrum would also show characteristic bands for the C-C and C-H vibrations of the alkyl substituents.

The following table summarizes the expected vibrational modes for this compound based on data for similar alkyltin compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
C-H Stretching (alkyl)2850 - 3000IR, Raman
C-H Bending (alkyl)1375 - 1465IR, Raman
Sn-C Asymmetric Stretching~530IR, Raman
Sn-C Symmetric Stretching~510Raman (strong)
C-C Stretching (alkyl)800 - 1200IR, Raman
Sn-C Deformation< 200Raman

It is important to note that the exact positions of the vibrational bands can be influenced by the conformational isomers of the sec-butyl group.

Computational and Theoretical Studies on Sec Butyl Triethyl Stannane

Quantum Chemical Calculations for Electronic Structure and Bonding

The tin-carbon (Sn-C) bond is the defining feature of organotin compounds. In tetravalent tin compounds like Sec-butyl(triethyl)stannane, the tin atom typically adopts a tetrahedral geometry through sp³ hybridization. lupinepublishers.com The bonding is predominantly covalent, though the difference in electronegativity between tin (approx. 1.96 on the Pauling scale) and carbon (approx. 2.55) imparts some ionic character to the Sn-C bond.

Computational studies on simple tetraalkylstannanes, such as tetramethyltin (B1198279) and tetraethyltin, provide insights into the nature of the Sn-C bond. The bond length for a typical Sn-C bond is approximately 2.15 Å. lupinepublishers.comlupinepublishers.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to determine bond dissociation energies (BDEs), which are a measure of bond strength.

Bond TypeTypical Bond Length (Å)Notes
Sn-C (alkyl)~2.15Predominantly covalent with some ionic character.
C-C~1.54For comparison. lupinepublishers.comlupinepublishers.com
C-H~1.09For comparison.

This table presents typical bond lengths for organotin compounds and related organic moieties. Specific values for this compound would require dedicated computational analysis.

Natural Bond Orbital (NBO) analysis, a common computational technique, can further elucidate the nature of the Sn-C bond by analyzing the donor-acceptor interactions between orbitals. This can quantify the extent of hybridization and the polarization of the bond.

The sec-butyl group in this compound introduces conformational flexibility due to rotation around the Sn-C and C-C bonds. researchgate.net The steric bulk of the ethyl groups and the sec-butyl group itself will influence the preferred spatial arrangement of the molecule.

Computational methods, particularly DFT, can be used to calculate the potential energy surface associated with the rotation of the sec-butyl group. This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). Ab initio calculations on molecules like sec-butylbenzene (B1681704) have shown that gauche conformers can be significantly populated, in contrast to simpler n-alkyl chains where an anti-conformation is often favored. researchgate.net

For this compound, it is expected that the rotational barrier around the Sn-C(sec-butyl) bond would be influenced by steric hindrance from the three ethyl groups. The most stable conformation would likely minimize these steric clashes.

ParameterDescriptionExpected Influence on this compound
Dihedral Angle (Et-Sn-C-C)Rotation around the Sn-C(sec-butyl) bondThe staggered conformations that minimize interaction with the ethyl groups would be energetically favored.
Rotational BarrierThe energy required to rotate the sec-butyl groupExpected to be higher than in less sterically crowded organotin compounds.

This table outlines the key parameters in the conformational analysis of the sec-butyl group. Precise energy values would necessitate specific quantum chemical calculations.

Mechanistic Modeling of Key Reactions

Computational modeling is instrumental in elucidating the mechanisms of complex chemical reactions. For organotin compounds, this includes important transformations like the Stille coupling.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org Computational studies have been crucial in mapping out the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While a specific mechanistic model for a Stille coupling involving this compound is not detailed in the literature, the general principles derived from computational studies on similar tetraalkylstannanes are applicable. The transmetalation step, where the alkyl group is transferred from tin to palladium, is often the rate-determining step. uwindsor.ca

Computational modeling can identify the structures of the transition states for each step in the catalytic cycle, providing insights into the activation energies and reaction kinetics. For instance, in the transmetalation of tetraorganostannanes with platinum(II) complexes, a model system for the Stille coupling, a mechanism involving parallel equilibria and associative activation has been proposed based on kinetic and computational data. researchgate.net

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis. Computational chemistry offers powerful tools for predicting these outcomes. rsc.orgnih.gov In the context of organotin transformations, DFT calculations can be used to compare the energies of different possible transition states, with the lowest energy pathway corresponding to the major product. beilstein-journals.org

For reactions involving this compound, the transfer of the sec-butyl group would be in competition with the transfer of an ethyl group in a cross-coupling reaction. The relative rates of transfer depend on a variety of factors, including the nature of the catalyst and the electrophile. Computational modeling can help to predict which group is more likely to be transferred.

The stereochemistry of the sec-butyl group can also be investigated. If the reaction proceeds through a mechanism that affects the chiral center of the sec-butyl group, computational modeling can predict the stereochemical outcome (e.g., retention or inversion of configuration).

Advanced Computational Techniques for Organometallic Systems (e.g., DFT Methods)

The study of organometallic systems like this compound benefits greatly from advanced computational techniques, with Density Functional Theory (DFT) being one of the most widely used methods. mdpi.commdpi.com

DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. For organotin compounds, functionals like B3LYP are commonly used, often in conjunction with basis sets that include effective core potentials for the heavy tin atom, such as LANL2DZ. researchgate.net

These methods can be used to calculate a wide range of properties, including:

Optimized molecular geometries

Vibrational frequencies for the characterization of stationary points (minima and transition states)

Thermodynamic properties such as enthalpy and Gibbs free energy

Electronic properties like frontier molecular orbital energies (HOMO and LUMO), which are relevant for reactivity. researchgate.net

More advanced techniques, such as Time-Dependent DFT (TD-DFT), can be used to study the excited states of molecules and predict their UV-Vis spectra. For complex reaction networks, machine learning algorithms can be combined with DFT calculations to predict reaction outcomes like regioselectivity with high accuracy and speed. nih.gov

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